Acarviosin
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Overview
Description
Acarviosin is an amino cyclitol and a glycoside.
Scientific Research Applications
Profiling of Acarviostatin Metabolites
A study by Geng et al. (2008) profiled acarviostatin secondary metabolites, identifying 74 acarviostatin homologues, including 65 novel compounds. This research is significant for understanding metabolic profiling in microorganisms and plants, especially in aminooligosaccharides and natural products with similar structures.
Synthesis of Methyl Acarviosin
McDonough et al. (2004) investigated the synthesis of molecules related to methyl this compound. Their work focused on producing inhibitors for enzymes processing β-D-glucosidic linkages, contributing to the development of potential enzyme inhibitors (McDonough, Stick, Tilbrook, & Watts, 2004).
Mechanism of Acarbose Rearrangement
Li et al. (2004) conducted a mechanistic study on the rearrangement of acarbose, an inhibitor, by human pancreatic alpha-amylase. This study, involving the analysis of inhibitors like isoacarbose and acarviosine-glucose, provides insights into enzyme-inhibitor interactions and the flexibility of binding subsites (Li, Begum, Numao, Park, Withers, & Brayer, 2004).
Novel Inhibitors of Alpha-Amylase
Research by Geng et al. (2008) identified four aminooligosaccharides as potent inhibitors of alpha-amylase. These findings are pivotal for the development of new enzyme inhibitors and understanding the structure-activity relationships in biologically active compounds.
Enzymatic Synthesis of Alpha-Acarviosinyl Compounds
Lee et al. (2008) described the enzymatic synthesis of novel inhibitors using acarviosine-glucose, highlighting their potential as hypoglycemic agents. This research is essential for developing selective inhibitors for alpha-glucosidases (Lee, Lee, Lee, Lee, Kim, Zhang, Withers, Kim, Lee, & Park, 2008).
Acarviosine-Simmondsin as a Novel Compound
Baek et al. (2003) synthesized a novel compound, acarviosine-simmondsin, using acarviosine-glucose and simmondsin, demonstrating its potential for antiobesity and hypoglycemic activity. This study contributes to the understanding of novel compounds with dual biological activities (Baek, Kim, Abbott, Moon, Lee, Park, & Park, 2003).
Determination of Acarbose
Lachmann and Noe (2013) focused on the determination of acarbose, a compound related to this compound, via capillary zone electrophoresis. This method is vital for understanding the quantitative analysis of acarbose in pharmaceutical preparations (Lachmann & Noe, 2013).
Genomic Analysis of Acarbose Biosynthesis
Ortseifen et al. (2017) analyzed the genome of Streptomyces glaucescens, focusing on the acarbose biosynthesis cluster. This research is fundamental to understanding the genetic basis of acarbose production in actinobacteria (Ortseifen, Kalinowski, Pühler, & Rückert, 2017).
Properties
CAS No. |
141902-24-1 |
---|---|
Molecular Formula |
C14H25NO8 |
Molecular Weight |
335.35 g/mol |
IUPAC Name |
(1R,2R,3S,6R)-6-[[(2R,3S,4S,5R,6S)-4,5-dihydroxy-6-methoxy-2-methyloxan-3-yl]amino]-4-(hydroxymethyl)cyclohex-4-ene-1,2,3-triol |
InChI |
InChI=1S/C14H25NO8/c1-5-8(11(19)13(21)14(22-2)23-5)15-7-3-6(4-16)9(17)12(20)10(7)18/h3,5,7-21H,4H2,1-2H3/t5-,7-,8-,9+,10-,11+,12-,13-,14+/m1/s1 |
InChI Key |
KFHKERRGDZTZQJ-HHHVGSORSA-N |
Isomeric SMILES |
C[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OC)O)O)N[C@@H]2C=C([C@@H]([C@H]([C@@H]2O)O)O)CO |
SMILES |
CC1C(C(C(C(O1)OC)O)O)NC2C=C(C(C(C2O)O)O)CO |
Canonical SMILES |
CC1C(C(C(C(O1)OC)O)O)NC2C=C(C(C(C2O)O)O)CO |
141902-24-1 | |
Synonyms |
(R(-))-acarviosine (S(-))-acarviosine acarviosin acarviosine acarviosine, R(-)-isomer acarviosine, S(-)-isomer methyl 4,6-dideoxy-4-(((1,4,6-5)-4,5,6-trihydroxy-3-hydroxymethyl-2-cyclohexen-1-yl)amino)glucopyranoside |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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